N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
“N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide” is a complex organic compound that contains a benzodioxin and a thiazole ring. Benzodioxin derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties . Thiazoles are also important structures in medicinal chemistry and have been found in many pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy .Scientific Research Applications
Antimicrobial and Anticancer Properties
Cytotoxicity and Antimicrobial Activity : A study by Zablotskaya et al. (2013) synthesized derivatives of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide, demonstrating significant sedative, anti-inflammatory, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and antimicrobial action. The structural and physicochemical characteristics of these compounds were correlated with their biological activities, revealing specific combinations of types of activities for the synthesized compounds (Zablotskaya et al., 2013).
Antitumor and DNA Binding Activities : González-Álvarez et al. (2013) prepared mixed-ligand copper(II)-sulfonamide complexes with benzothiazole derivatives, showing DNA binding, DNA cleavage, genotoxicity, and anticancer activity. The N-sulfonamide derivative significantly influenced DNA interaction, with compound 2 showing high efficacy in inducing DNA damage, correlated with its DNA binding affinity. These compounds exhibited antiproliferative activity in human tumor cell models, indicating potential for therapeutic development (González-Álvarez et al., 2013).
Safety And Hazards
properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-13(17)16-14-15-10(8-20-14)9-3-4-11-12(7-9)19-6-5-18-11/h3-4,7-8H,2,5-6H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXKUFOVNQVQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]propanamide |
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